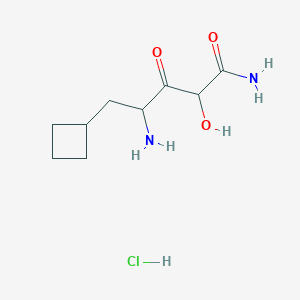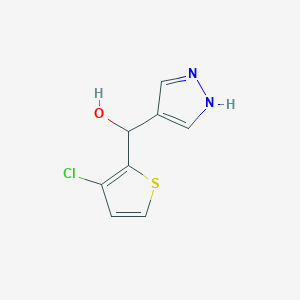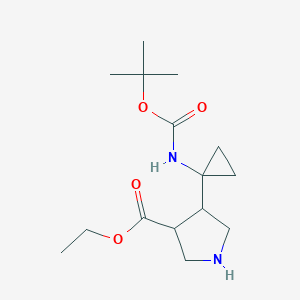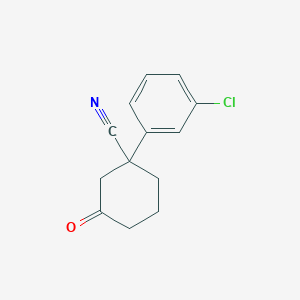
(2R)-2-aminobut-3-ynoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-aminobut-3-ynoic acid hydrochloride: is a compound with the following structural formula:
H2NC(≡C-H)CH2CH2COOH⋅HCl
It contains an alkyne functional group (C≡C-H) and an amino acid backbone. The compound is chiral, with the (2R) configuration indicating that the amino group is on the second carbon (counting from the carboxylic acid end) and the hydrogen atom is on the third carbon.
Preparation Methods
Synthetic Routes: The synthesis of (2R)-2-aminobut-3-ynoic acid hydrochloride involves several steps. One common approach is via the reaction of an appropriate alkyne with an amino acid precursor. For example, propargylamine can react with glycine to form the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using a suitable solvent and a catalyst. Acidic conditions are necessary for the formation of the hydrochloride salt.
Industrial Production Methods: While (2R)-2-aminobut-3-ynoic acid hydrochloride is not produced on a large industrial scale, it is synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactions:
Oxidation: The alkyne group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the alkyne can yield an alkene or an alkane.
Substitution: The amino group can participate in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) is commonly employed.
Substitution: Various nucleophiles (e.g., amines, halides) can replace the amino group.
- Oxidation: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobut-3-enoic acid
- Reduction: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobutanoic acid
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
(2R)-2-aminobut-3-ynoic acid hydrochloride: is distinct due to its alkyne functionality. Similar compounds include other amino acids and alkyne-containing molecules.
Properties
Molecular Formula |
C4H6ClNO2 |
|---|---|
Molecular Weight |
135.55 g/mol |
IUPAC Name |
(2R)-2-aminobut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H/t3-;/m1./s1 |
InChI Key |
IWOFBVWGVMEBFC-AENDTGMFSA-N |
Isomeric SMILES |
C#C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C#CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


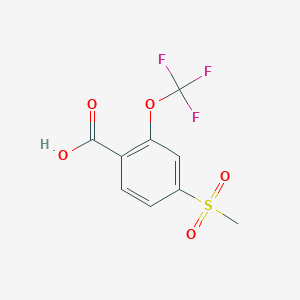
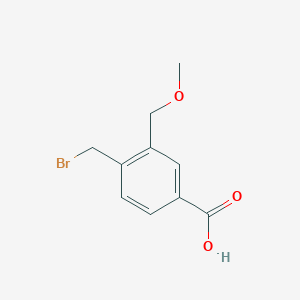
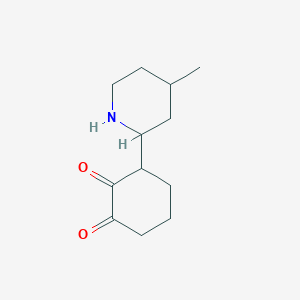
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
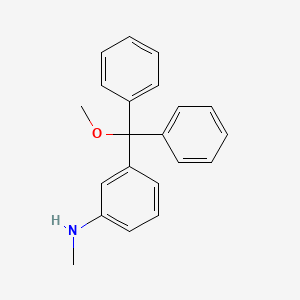
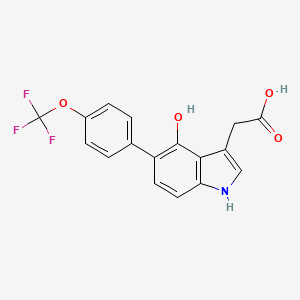
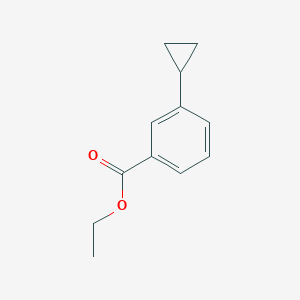
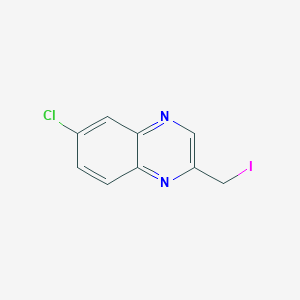
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)
